3-(Ditetradecylamino)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ditetradecylamino)propan-1-OL is an organic compound that belongs to the class of alkanolamines It is characterized by the presence of a hydroxyl group (-OH) attached to a propyl chain, which is further connected to a ditetradecylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ditetradecylamino)propan-1-OL typically involves the reaction of propan-1-ol with ditetradecylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Ditetradecylamino)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Halides and alkoxides.
Scientific Research Applications
3-(Ditetradecylamino)propan-1-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ditetradecylamino)propan-1-OL involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. Additionally, the ditetradecylamino group can interact with hydrophobic regions of proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propan-1-OL: Similar structure but with shorter alkyl chains.
3-(Diisopropylamino)propan-1-OL: Contains isopropyl groups instead of tetradecyl groups.
3-(Dimethylamino)propan-1-OL: Contains methyl groups instead of tetradecyl groups.
Uniqueness
3-(Ditetradecylamino)propan-1-OL is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers.
Properties
CAS No. |
88090-03-3 |
---|---|
Molecular Formula |
C31H65NO |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
3-[di(tetradecyl)amino]propan-1-ol |
InChI |
InChI=1S/C31H65NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(30-27-31-33)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-31H2,1-2H3 |
InChI Key |
XYTGEFLKHOESCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.